molecular formula C11H11BFNO4 B596334 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1257641-06-7

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B596334
M. Wt: 251.02
InChI Key: VRWBUFHGNOFGKX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (FMBD) is a boron-containing heterocyclic compound which has been extensively studied in recent years due to its potential applications in various fields. Its unique structure, which consists of a phenyl ring and two boron atoms, makes it a promising molecule for a variety of applications. FMBD has been studied for its potential use in the synthesis of new compounds, as a catalyst in organic synthesis and as a bioactive agent.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential applications in various fields of science. For example, it has been used as a catalyst in organic synthesis, as a bioactive agent, and as a potential drug target. It has also been studied for its ability to act as an antioxidant and for its potential applications in the synthesis of new compounds. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism Of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not yet fully understood. However, it is believed that the two boron atoms in the molecule interact with other molecules to form a complex, which can then act as a catalyst for various reactions. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to interact with proteins, which may be involved in its bioactivity.

Biochemical And Physiological Effects

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been shown to have antiviral and antibacterial properties.

Advantages And Limitations For Lab Experiments

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is soluble in water, which makes it suitable for use in aqueous solutions. However, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione are still being explored, and there are several possible future directions for research. For example, further research could be done to better understand the mechanism of action of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and to identify new applications for the molecule. Additionally, 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione could be studied for its potential use in the development of new materials, such as polymers and nanomaterials. Finally, further research could be done to explore the potential therapeutic applications of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, such as its potential use as an anti-cancer or anti-inflammatory agent.

Synthesis Methods

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be synthesized in a three-step reaction from 4-fluorophenol and 1,3-dithiane. The first step involves the condensation of 4-fluorophenol and 1,3-dithiane to form 4-fluoro-1,3-dithiane-2-thiol, which is then oxidized to form the corresponding sulfoxide. The final step is the reduction of the sulfoxide to form 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. The reaction can be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO).

properties

IUPAC Name

2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBUFHGNOFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678939
Record name 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1257641-06-7
Record name 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257641-06-7
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